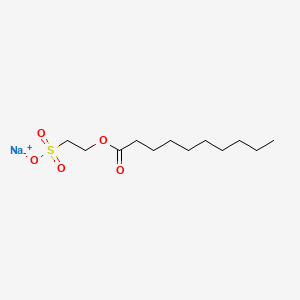

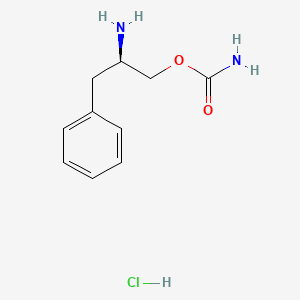

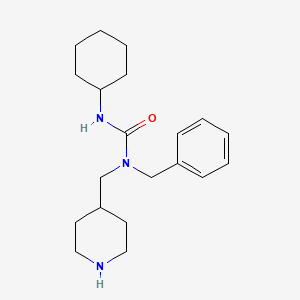

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea

Übersicht

Beschreibung

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea, also known as BCPMU, is an organic compound with a wide range of applications in research and laboratory experiments. It is a derivative of piperidine and is used as a ligand in coordination chemistry. BCPMU can be synthesized through a variety of methods, and its structure and properties have been extensively studied in scientific research.

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

SRI-011381 is known to be an activator of TGF-β signaling . In the context of Alzheimer’s disease, it has been shown to reduce cell death and the number of dystrophic neurites induced by amyloid-β in primary mouse embryonic forebrain neurons . This compound, at concentrations of 2 and 5 µM, increases phagocytosis of amyloid-β by more than 20% in macrophages, suggesting a potential role in mitigating the effects of amyloid plaques in Alzheimer’s disease .

Neurodegenerative Disorders

Beyond Alzheimer’s, SRI-011381’s ability to activate TGF-β signaling could be beneficial in a broader range of neurodegenerative disorders. It has been observed to improve memory deficits in transgenic mouse models, indicating its potential utility in the study and treatment of cognitive decline associated with various neurodegenerative diseases .

Cell Biology and Immunology

In cell biology, SRI-011381 can be used to study the role of TGF-β signaling in cell growth, differentiation, and apoptosis. Its impact on innate immunity, particularly in the enhancement of phagocytosis, opens avenues for research into infectious diseases and immune responses .

Cancer Research

The compound’s modulation of TGF-β signaling is also relevant in cancer research. TGF-β plays a complex role in cancer, acting as both a tumor suppressor and promoter depending on the context. SRI-011381 could be used to dissect these pathways and potentially develop therapeutic strategies .

Learning and Memory

Behavioral neuroscience can benefit from SRI-011381’s effects on learning and memory. It has been shown to increase contextual fear conditioning freezing time and spontaneous alternations in the Y-maze, which are indicative of its effects on memory preservation and cognitive function .

Pharmacological Research

As a biochemical tool, SRI-011381 can aid in the development of new pharmacological agents. Its clear effects on TGF-β signaling make it a valuable compound for drug discovery and development, particularly in diseases where this pathway is dysregulated .

Wirkmechanismus

Target of Action

The primary target of SRI-011381 is the Transforming Growth Factor-beta (TGF-β) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

SRI-011381 acts as an agonist of the TGF-β signaling pathway . It up-regulates the phosphorylation of Smad2/3, key proteins in the TGF-β pathway . This interaction results in the activation of the TGF-β pathway, leading to various downstream effects .

Biochemical Pathways

The activation of the TGF-β pathway by SRI-011381 affects several biochemical pathways. It has been shown to promote the clearance of fibrillar Aβ by macrophages, indicating a potential role in Alzheimer’s disease treatment . Additionally, it has been found to suppress the Nod-like receptor protein 3 (NLRP3) inflammasome activation, which is involved in inflammatory responses .

Pharmacokinetics

SRI-011381 is orally bioavailable and is rapidly absorbed after oral administration .

Result of Action

The activation of the TGF-β pathway by SRI-011381 leads to various molecular and cellular effects. It promotes the proliferation of cells and increases the expression of TGF-β1, NALP3, collagen-1, and α-SMA . It also exhibits neuroprotective effects .

Action Environment

Environmental factors can influence the action of SRI-011381. For instance, the presence of other compounds can modulate its effects. In one study, the inhibitory effect of curcumin on the activation of Smad2/3 was reversed by SRI-011381 . Additionally, the compound’s action can be influenced by the physiological environment, such as the presence of specific isotypes .

Eigenschaften

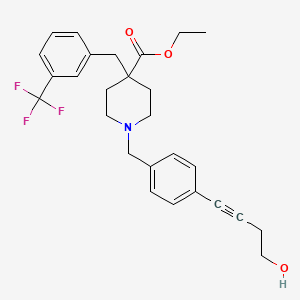

IUPAC Name |

1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOPAJNGRAPFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.